
Trabectedin Intermediate A22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trabectedin Intermediate A22 is a key intermediate in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Trabectedin Intermediate A22 involves multiple synthetic steps. One common method starts with the reduction of a precursor compound, followed by several steps of functional group transformations, including oxidation, reduction, and cyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trabectedin Intermediate A22 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are intermediates that further undergo cyclization and functional group transformations to yield this compound. These intermediates are crucial for the final synthesis of trabectedin .
Aplicaciones Científicas De Investigación
Trabectedin Intermediate A22 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study complex synthetic pathways and reaction mechanisms. In biology, it serves as a tool to investigate the interactions of marine-derived compounds with biological systems. In medicine, it is a critical intermediate in the synthesis of trabectedin, which is used to treat various cancers, including soft tissue sarcoma and ovarian cancer .
Mecanismo De Acción
Trabectedin Intermediate A22 itself does not have a direct mechanism of action, but it is a crucial intermediate in the synthesis of trabectedin. Trabectedin exerts its effects by binding to the minor groove of DNA, interfering with cell division and genetic transcription processes. It also affects the DNA repair machinery, leading to cell cycle arrest and apoptosis. The molecular targets include transcription factors and DNA repair proteins .
Comparación Con Compuestos Similares
Trabectedin Intermediate A22 is unique compared to other intermediates used in the synthesis of antitumor agents. Similar compounds include lurbinectedin and other ecteinascidins, which also have marine origins and similar mechanisms of action. this compound is specifically tailored for the synthesis of trabectedin, making it distinct in its structural and functional properties .
List of Similar Compounds
- Lurbinectedin
- Ecteinascidin 743
- Ecteinascidin 770
These compounds share similarities in their marine origins and mechanisms of action but differ in their specific applications and synthetic pathways .
Propiedades
Fórmula molecular |
C41H47N3O10S |
|---|---|
Peso molecular |
773.9 g/mol |
Nombre IUPAC |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
Clave InChI |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
SMILES isomérico |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
SMILES canónico |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


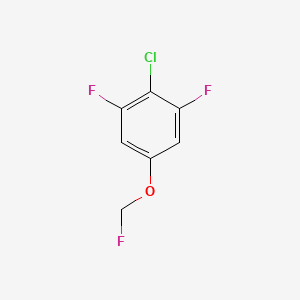
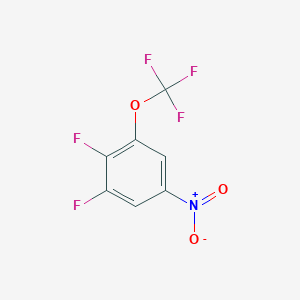
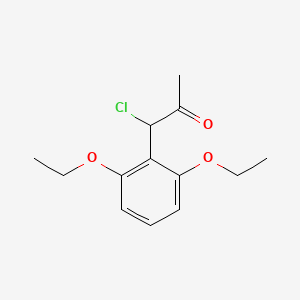
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
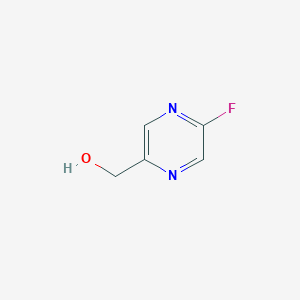

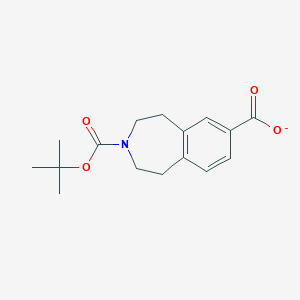

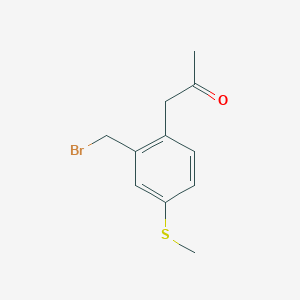

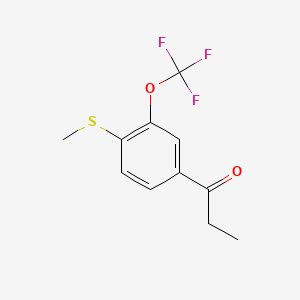

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)
